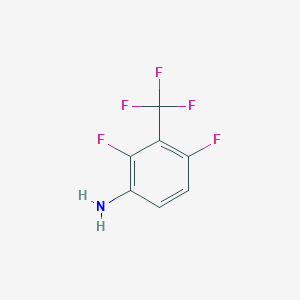

2,4-Difluoro-3-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Difluoro-3-(trifluoromethyl)aniline (DTFMA) is an important organic compound that has been widely studied by scientists due to its unique properties. It is a colorless, volatile liquid with a pungent odor, and can be synthesized from simple starting materials. DTFMA has a wide range of applications in both the chemical and pharmaceutical industries.

Wissenschaftliche Forschungsanwendungen

Vibrational Analysis and Nonlinear Optical Materials

- Vibrational Spectroscopy: Anilines with trifluoromethyl groups, similar to 2,4-difluoro-3-(trifluoromethyl)aniline, have been analyzed using vibrational spectroscopy techniques like Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman). These analyses help understand the effects of electron-donating and withdrawing groups on aniline's structure and its vibrational spectra. Such studies are crucial for exploring the potential of these compounds in nonlinear optical (NLO) materials (Revathi et al., 2017).

Chemical Synthesis and Organic Reactions

- Trifluoromethylation of Anilines: The trifluoromethyl group's introduction into anilines, as in 2,4-difluoro-3-(trifluoromethyl)aniline, has been achieved through visible-light-induced radical trifluoromethylation. This process is significant for creating biologically active compounds and serves as a basis for synthesizing various fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

- Anionic Activation for Heterocyclic Synthesis: Anilines substituted with trifluoromethyl groups, akin to 2,4-difluoro-3-(trifluoromethyl)aniline, have been used in reactions involving anionically activated trifluoromethyl groups. This approach facilitates the synthesis of isoxazoles and triazines, expanding the scope of synthetic chemistry applications (Strekowski et al., 1995).

Spectroscopic and Quantum Chemical Studies

- Electronic Structure Investigations: Spectroscopic methods like FTIR and FT-Raman have been employed to study compounds such as 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline, which are structurally similar to 2,4-difluoro-3-(trifluoromethyl)aniline. These studies reveal insights into the vibrational, structural, thermodynamic, and electronic properties of such compounds (Arjunan et al., 2011).

Catalysis and Chemical Transformations

- Palladium-Catalyzed Reactions: The use of trifluoromethyl-substituted anilines in palladium-catalyzed reactions has been explored. Such reactions demonstrate the utility of these compounds in synthesizing diverse chemical structures, highlighting their importance in organic synthesis (Wang et al., 2019).

Synthesis of Novel Compounds

- Pesticide and Herbicide Intermediates: Dichloro-trifluoromethyl aniline, a compound related to 2,4-difluoro-3-(trifluoromethyl)aniline, serves as an intermediate in producing high-efficiency, low-toxicity pesticides and herbicides. This application underscores the importance of such compounds in agricultural chemistry (Li-shan, 2002).

Spectroscopic Analysis and NLO Properties

- Spectroscopic Investigation for Electronic Properties: Studies using FT-IR and FT-Raman spectroscopy have been conducted on compounds like 4-nitro-3-(trifluoromethyl)aniline, which share structural similarities with 2,4-difluoro-3-(trifluoromethyl)aniline. These analyses are crucial for understanding the vibrational and electronic properties of such compounds (Saravanan et al., 2014).

Eigenschaften

IUPAC Name |

2,4-difluoro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSEHIYFOQRINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-3-(trifluoromethyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2740598.png)

![2-[2-(4-Methoxyphenyl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B2740600.png)

![2-Chloro-N-[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]acetamide](/img/structure/B2740601.png)

![3-(3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2740605.png)

![2-[(cyanomethyl)thio]-N-cyclohexyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2740606.png)

![N-[3-(benzylamino)quinoxalin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B2740608.png)

![(7-Aminobenzo[c]1,2,5-oxadiazol-4-yl)diethylamine](/img/structure/B2740610.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2740613.png)

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid hydrochloride](/img/structure/B2740619.png)